molecular formula C7H6F3N B14128896 4-(2,2,2-Trifluoroethyl)pyridine CAS No. 1099598-10-3

4-(2,2,2-Trifluoroethyl)pyridine

Cat. No.: B14128896
CAS No.: 1099598-10-3
M. Wt: 161.12 g/mol
InChI Key: DBSQQZWLFKXCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethyl)pyridine is an organic compound with the molecular formula C7H6F3N and a molecular weight of 161.13 g/mol It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoroethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)pyridine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 4-bromopyridine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of this compound .

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)pyridine depends on its specific application. In biological systems, the trifluoroethyl group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The electron-withdrawing nature of the trifluoroethyl group can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains both a fluorine atom and a trifluoromethyl group on the pyridine ring.

    4-(2,2,2-Trifluoroethyl)benzene: A benzene derivative with a trifluoroethyl group

Uniqueness

4-(2,2,2-Trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and in drug discovery .

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-6-1-3-11-4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSQQZWLFKXCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302119
Record name 4-(2,2,2-Trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-10-3
Record name 4-(2,2,2-Trifluoroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099598-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2,2-Trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.